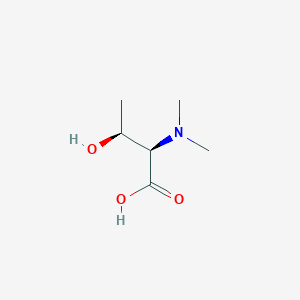

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid, also known as DMHB, is a chiral compound that has attracted significant attention in the scientific community due to its potential as a versatile building block for the synthesis of various biologically active compounds. DMHB is a β-hydroxy-α-amino acid that contains both a hydroxyl group and an amino group, making it an important intermediate in the synthesis of peptides, amino acids, and other bioactive molecules.

Aplicaciones Científicas De Investigación

Renin Inhibitory Activity : A study describes the synthesis of a compound useful as an intermediate for preparing renin inhibitory peptides, highlighting its potential role in the development of renin inhibitors (Thaisrivongs et al., 1987).

Complex Formation with β-Cyclodextrin : Research indicates that dimeric (R)-3-hydroxybutanoic acid forms an inclusion complex with β-cyclodextrin in aqueous solution, which could have implications in molecular encapsulation and drug delivery systems (Li et al., 1998).

Alkylation of 3-Aminobutanoic Acid : A study discusses the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its potential utility in synthetic organic chemistry (Estermann & Seebach, 1988).

Synthesis of Labeled Oligo[(R)-3-Hydroxybutanoic Acids] : Research presents the synthesis of oligo[(R)-3-hydroxybutanoic acids] with various labels, which could be significant for biochemical investigations (Fritz & Seebach, 1998).

Vibrational Spectra of Zwitterionic 3-Aminobutanoic Acid : A study explores the vibrational spectra of zwitterionic 3-aminobutanoic acid, providing insights that are essential for understanding the structural properties of unnatural amino acids (Yalagi, 2022).

Iron(III)-, Gallium(III)-, or Zirconium(IV)-Assisted Ring Closure : Research investigates the role of metal ions in forming complexes with hydroxamic acid ligands, which has potential applications in medicine and environmental science (Brown & Codd, 2020).

Synthesis of Vicinal Bishydroxylamine : A study on the synthesis of bishydroxylamine from specific reactants, indicating its potential applications in synthetic chemistry (Ovcharenko et al., 1999).

Synthesis of Adda, a Cyanobacterial Hepatotoxin Amino Acid : This research outlines the synthetic route for Adda, an important component of cyanobacterial hepatotoxins, demonstrating its relevance in toxin research (Namikoshi et al., 1989).

Biocatalytic Synthesis of 2-Amino-4-hydroxybutanoic Acid : The study describes a biocatalytic approach for synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting its importance in the field of biochemistry (Hernández et al., 2017).

Protonation Equilibria of DL-3-amino-2-hydroxypropanoic acid : This research provides insights into the protonation constants of DL-3-amino-2-hydroxypropanoic acid, which is crucial for understanding its chemical behavior (Braibanti et al., 1976).

Propiedades

IUPAC Name |

(2R,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)

![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)